molecular formula C15H20N2O4 B4114561 2-(4-ethyl-3-oxo-2-morpholinyl)-N-(3-methoxyphenyl)acetamide

2-(4-ethyl-3-oxo-2-morpholinyl)-N-(3-methoxyphenyl)acetamide

Cat. No. B4114561
M. Wt: 292.33 g/mol
InChI Key: JSXRMDGHLBQTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethyl-3-oxo-2-morpholinyl)-N-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as EOMA, and it is a derivative of the well-known drug thalidomide. EOMA has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of EOMA is not fully understood, but it is believed to involve the inhibition of angiogenesis. Angiogenesis is the process of forming new blood vessels, which is essential for tumor growth and metastasis. EOMA has been found to inhibit the production of certain proteins that promote angiogenesis, thereby preventing the growth of new blood vessels and ultimately inhibiting tumor growth.
Biochemical and Physiological Effects:
EOMA has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. EOMA has also been found to modulate the immune system, enhancing the activity of certain immune cells and suppressing others. Additionally, EOMA has been found to have anti-angiogenic properties, as mentioned earlier.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EOMA in lab experiments is its well-defined synthesis method, which allows for the production of pure and reproducible samples. Additionally, EOMA has been extensively studied, and its properties and mechanisms of action are well-understood. However, one limitation of using EOMA in lab experiments is its potential toxicity. While EOMA has been found to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.

Future Directions

There are several future directions for the research on EOMA. One area of interest is the development of EOMA-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms of action of EOMA and its potential toxicity. Finally, the synthesis of EOMA derivatives with improved properties and reduced toxicity is an area of active research.

Scientific Research Applications

EOMA has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-tumor properties. Studies have shown that EOMA can inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and colon cancer. It has also been found to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-17-7-8-21-13(15(17)19)10-14(18)16-11-5-4-6-12(9-11)20-2/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXRMDGHLBQTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1=O)CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(3-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.